molecular formula C16H23N3S B2819121 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-33-1

5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2819121
CAS No.: 777879-33-1
M. Wt: 289.44
InChI Key: KTTHSBRNIUQNBI-UHFFFAOYSA-N
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Description

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The adamantyl group, a bulky and rigid structure, is known for its stability and unique properties, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of adamantylmethyl halides with triazole derivatives under specific conditions. One common method includes the use of adamantylmethyl bromide and 4-allyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Adamantylmethyl-1H-1,2,4-triazole-3-thiol
  • 4-Allyl-1,2,4-triazole-3-thiol
  • 5-(1-Adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(1-Adamantylmethyl)-4-allyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the adamantyl and allyl groups. The adamantyl group provides steric hindrance and stability, while the allyl group offers additional reactivity, making this compound versatile for various applications .

Properties

IUPAC Name

3-(1-adamantylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-2-3-19-14(17-18-15(19)20)10-16-7-11-4-12(8-16)6-13(5-11)9-16/h2,11-13H,1,3-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTHSBRNIUQNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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